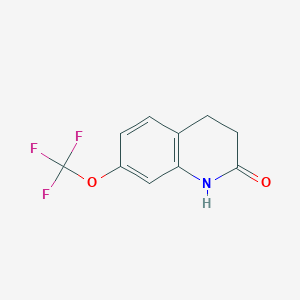

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Overview

Description

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that contains a trifluoromethoxy group . The trifluoromethoxy group is the chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .

Chemical Reactions Analysis

The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency . The trifluoromethoxylation reaction has been facilitated by several innovative reagents, making CF 3 O-containing compounds more accessible .Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one and its derivatives exhibit significant importance in medicinal chemistry. For instance, the compound has been involved in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, showcasing its potential in addressing cardiovascular diseases. The process involved regiospecific and diastereoselective ring-opening reactions, achieving high yields and purity without requiring rare earth metal salt catalysts or column chromatography for purification (Li et al., 2010).

Furthermore, the compound's role in the synthesis of inhibitors for phenylethanolamine N-methyltransferase (PNMT) indicates its importance in developing drugs that manage stress, heart rate, and blood pressure. The study highlighted the balance between steric and electronic effects, where fluorination of methyl groups led to a decrease in pKa and reduced affinity for the alpha(2)-adrenoceptor, maintaining potency at the site of interest (Grunewald et al., 2006).

Chemical Synthesis and Optimization

The trifluoromethyl group in the compound provides a stable and metabolically robust moiety, crucial in drug design. Studies have shown the optimized synthesis of trifluoromethyl-containing tetrahydroquinolines and tetrahydronaphthyridines, highlighting the significance of 1H NMR in preparing these compounds. These molecules are crucial in medicinal chemistry due to the presence of a partially-saturated bicyclic ring and metabolically-stable CF(3) group (Johnson et al., 2013).

Antimalarial Drug Design

In the context of antimalarial drug design, the trifluoromethyl substitution, including trifluoromethoxy groups, has been a critical modification for enhancing the antimalarial response of certain drugs. The attachment of a substituted trifluoromethoxy biaryl side chain to the quinolone core was found to be crucial in generating selective and potent novel antimalarial agents, indicating the compound's relevance in the development of new therapeutics against resistant strains of malaria (Romero, 2019).

Safety and Hazards

The safety data sheet for 4-(Trifluoromethoxy)aniline, a compound with a similar trifluoromethoxy group, indicates that it causes severe skin burns and eye damage . It is advised to avoid inhalation of vapours and spray/mists, and to use suitable respiratory protection if ventilation is inadequate .

properties

IUPAC Name |

7-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOGKOSXOXELOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)

![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)